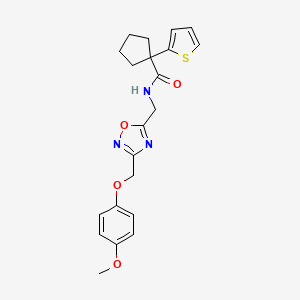

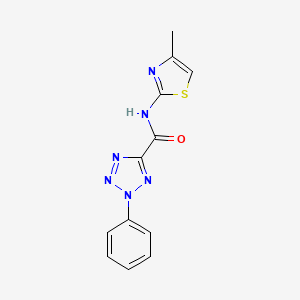

![molecular formula C22H23FN4O3S B2697960 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021250-40-7](/img/structure/B2697960.png)

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis

The molecular structure of this compound involves a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-fluorophenyl group, a 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl group, and a pyrrolidin-1-yl group . The exact structure would require more specific information or computational analysis.Wissenschaftliche Forschungsanwendungen

Structural Analysis and Disorder

Research by Swamy et al. (2013) focuses on isomorphous methyl- and chloro-substituted small heterocyclic analogs, including pyrazolo[3,4-b]pyridin derivatives, emphasizing the chlorine-methyl (Cl-Me) exchange rule. This study illuminates the complexities of structural disorder within these compounds and the challenges it presents for automatic isomorphism detection in data-mining processes, highlighting the importance of detailed structural characterization in drug design and material science (Swamy et al., 2013).

Formulation Development for Poorly Soluble Compounds

Burton et al. (2012) conducted in vitro and in vivo investigations to develop a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound. Their work underlines the significance of solubilized, precipitation-resistant formulations in improving plasma concentrations and dose proportionality, which is crucial for the successful toxicological and early clinical evaluation of new chemical entities (Burton et al., 2012).

Crystallographic and Conformational Analysis

Huang et al. (2021) performed synthesis, crystallographic, and conformational analysis of boric acid ester intermediates, showcasing the utility of single crystal X-ray diffraction and density functional theory (DFT) in elucidating the molecular structures of complex organic compounds. This approach allows for a deeper understanding of physicochemical properties and potential reactivity or interaction with biological targets (Huang et al., 2021).

Antimicrobial and Anticancer Activity

Kumar et al. (2012) explored the synthesis and antimicrobial activity of pyrazoline derivatives, indicating the potential of these compounds in developing new antimicrobial agents. Their findings suggest that substituents on the pyrazoline ring can significantly affect biological activity, offering a pathway for the design of novel therapeutics targeting resistant microbial strains (Kumar et al., 2012).

Wirkmechanismus

Target of Action

The primary target of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

The compound this compound interacts with its target, the GIRK channels, by acting as an activator . This activation leads to the opening of the channels, allowing potassium ions to flow into the cell .

Biochemical Pathways

The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . This can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and affecting various downstream signaling pathways .

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability . This can result in various molecular and cellular effects, potentially influencing the function of the nervous system .

Zukünftige Richtungen

The discovery and characterization of this compound as a GIRK channel activator suggest potential applications in the treatment of conditions related to the function of these channels . Future research could focus on further optimizing the potency and selectivity of these compounds, as well as investigating their effects in biological systems.

Eigenschaften

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S/c1-14-20-18(22(28)26-9-2-3-10-26)12-19(15-4-6-16(23)7-5-15)24-21(20)27(25-14)17-8-11-31(29,30)13-17/h4-7,12,17H,2-3,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAYPGSHJSJODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCCC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)

![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)

![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)

![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)

![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2697898.png)

![4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2697899.png)